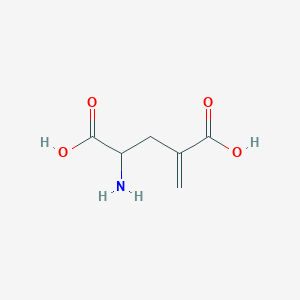

4-Methyleneglutamic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCMXKJGURLWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347258 | |

| Record name | 4-Methyleneglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-74-5, 16804-57-2 | |

| Record name | 4-Methyleneglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyleneglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7150-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyleneglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Amino-4-methylenepentanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via a [4+2] cycloaddition mechanism, where the electron-deficient anhydride interacts with the electron-rich diene. Elevated temperatures (80–100°C) are critical to overcoming the activation energy barrier, while inert atmospheres prevent side reactions such as oxidation. Post-reaction purification involves recrystallization from ethanol-water mixtures, ensuring ≥95% purity.

Table 1: Key Parameters for Diels-Alder Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Glutamic acid anhydride |

| Diene | 2,3-Dimethylbutadiene |

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Yield | 72–78% |

| Purity Post-Purification | ≥95% |

This method is advantageous for its brevity but limited by the need for specialized anhydride precursors and moderate enantioselectivity.

High-Yield Chemical Synthesis from Diethylmalonate

A landmark synthesis by Jones et al. (1984) utilizes diethylmalonate, formaldehyde, and diethyl acetamidomalonate to construct the 4-MGA backbone through a series of condensations and cyclizations. This method achieves an overall yield of 30% , with scalability demonstrated at the 100-gram scale.

Stepwise Reaction Sequence

-

Alkylation of Diethylmalonate : Diethylmalonate reacts with formaldehyde under basic conditions (K₂CO₃, ethanol) to form a hydroxymethylene intermediate.

-

Condensation with Diethyl Acetamidomalonate : The intermediate undergoes nucleophilic attack by acetamidomalonate, forming a tetrahedral intermediate that collapses to release ethanol.

-

Acid-Catalyzed Cyclization : Hydrochloric acid promotes cyclization, yielding a γ-lactam intermediate.

-

Hydrolysis and Decarboxylation : Prolonged heating in aqueous NaOH opens the lactam ring, followed by decarboxylation to yield 4-MGA.

Table 2: Optimization of Diethylmalonate Route

| Step | Reagents/Conditions | Yield per Step |

|---|---|---|

| Alkylation | K₂CO₃, ethanol, 40°C | 85% |

| Condensation | EtOH, reflux | 65% |

| Cyclization | HCl, 60°C | 90% |

| Hydrolysis | NaOH, 100°C | 70% |

Purification via ion-exchange chromatography (Dowex 50WX8, H⁺ form) resolves racemic mixtures, though the final product remains a DL-racemate.

Enantioselective Synthesis Using Chiral Auxiliaries

Enantiomerically pure 4-MGA is critical for pharmacological applications. Wehbe et al. (2004) developed an enantioselective route using (R)-phenylglycinol as a chiral auxiliary to induce asymmetry at the C4 position.

Key Steps and Stereochemical Control

-

Formation of Chiral Schiff Base : (R)-Phenylglycinol reacts with 4-ketoglutaric acid to form a Schiff base, fixing the C2 stereochemistry.

-

Methylene Insertion : Treatment with trimethylaluminum and methylene iodide introduces the methylene group with 88% diastereomeric excess (de) .

-

Auxiliary Removal : Hydrolysis with citric acid liberates the free amino acid while preserving stereochemical integrity.

Table 3: Enantioselectivity in Auxiliary-Mediated Synthesis

| Parameter | Value |

|---|---|

| Chiral Auxiliary | (R)-Phenylglycinol |

| Diastereomeric Excess | 88% de |

| Overall Yield | 42% |

| Optical Rotation | [α]D²⁵ = +12.5° (c=1, H₂O) |

This method’s reliance on stoichiometric auxiliaries increases costs but ensures high enantiopurity, making it suitable for small-scale pharmaceutical synthesis.

Enantioselective Synthesis via Pyroglutamic Acid Derivatives

A patent by PharmaCorp (2003) discloses a scalable route starting from L-pyroglutamic acid, a chiral pool precursor. The process involves:

-

Dual Protection : The amine and carboxylate groups are protected as tert-butoxycarbonyl (Boc) and methyl esters, respectively.

-

Methylene Insertion : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine installs the methylene group.

-

Deprotection and Cyclization : Acidic hydrolysis (HCl, THF) removes protecting groups, yielding L-4-MGA with 99% enantiomeric excess (ee) .

Table 4: Performance Metrics for Pyroglutamate Route

| Metric | Value |

|---|---|

| Starting Material | L-Pyroglutamic acid |

| Key Reagent | DEAD/PPh₃ |

| Reaction Scale | Up to 10 kg |

| ee | 99% |

| Overall Yield | 55% |

This method’s use of inexpensive chiral starting materials and mild conditions makes it industrially viable.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison for 4-MGA Synthesis

| Method | Yield | ee/de | Scalability | Cost |

|---|---|---|---|---|

| Diels-Alder | 75% | N/A | Moderate | Low |

| Diethylmalonate | 30% | N/A | High | Low |

| Chiral Auxiliary | 42% | 88% de | Low | High |

| Pyroglutamate | 55% | 99% ee | High | Moderate |

Analyse Chemischer Reaktionen

Michael Addition for Precursor Formation

4-MGA derivatives are synthesized via Michael addition of nucleophiles to α-methyleneglutarate intermediates. For example:

- Phosphinic acid derivatives of 4-MGA are synthesized by reacting (trimethylsilyloxy)phosphine [(TMSO)₂PH] with α-methyleneglutarate (compound 17 ) under controlled conditions . This reaction forms key intermediates for prodrug development targeting folate metabolism.

Arbuzov Reaction for Phosphinic Acid Derivatives

The Arbuzov reaction is employed to generate 4-MGA-linked phosphinic acids. In this pathway:

- 2-Amino-4-bromobutyrate (16 ) reacts with phosphinic acid (15 ) to form analogs with a methylene bridge . This method facilitates the introduction of bioisosteric phosphorus groups, enhancing metabolic stability.

Enzymatic Inhibition

4-MGA acts as a competitive inhibitor of glutamate uptake in synaptic vesicles (Ki ≈ 3 mM) . Its methylene group sterically hinders binding to the vesicular glutamate transporter, reducing ATP-dependent uptake efficiency.

Receptor Binding

- Ionotropic receptors : (S)-4-MGA exhibits affinity for AMPA, kainate, and NMDA receptors, though with lower selectivity compared to methyl-substituted analogs .

- Metabotropic receptors : (S)-4-MGA binds to mGlu1α and mGlu2 receptors, indicating structural flexibility in receptor interaction .

Key Reaction Pathways

Research Findings

- Prodrug Stability : Free amine derivatives of 4-MGA (e.g., compound 7 ) cyclize into pyroglutamate lactams (9a ) under hydrogenolysis, limiting direct synthesis .

- Receptor Selectivity : The methylene group in 4-MGA reduces stereochemical constraints, enabling binding to multiple glutamate receptor subtypes .

- Biological Uptake : ATP-dependent vesicular transport of 4-MGA is competitively inhibited by trans-ACPD and erythro-4-methylglutamate .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antitumor Activity

4-Methyleneglutamic acid has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can act as effective agents in drug delivery systems, particularly in targeting tumor microenvironments. For instance, a study highlighted the development of a platinum-based nanoconjugate using poly-γ-glutamic acid, which showed enhanced anti-tumor efficacy by converting into active platinum in response to acidic conditions typical of tumors .

1.2 Neurological Implications

The compound has been shown to interact with metabotropic glutamate receptors, suggesting a role in neurological functions. It is reported to have similar potency to glutamate itself in stimulating these receptors, which are crucial for synaptic transmission and plasticity . This property positions this compound as a candidate for further research into treatments for neurodegenerative diseases.

Biotechnological Applications

2.1 Synthesis of Poly-γ-Glutamic Acid

The synthesis of poly-γ-glutamic acid (γ-PGA) from this compound has been optimized for various applications, including drug delivery and tissue engineering. The production process has been refined to enhance yield through metabolic regulation and the addition of specific ions, achieving significant improvements in γ-PGA synthesis . The versatility of γ-PGA makes it suitable for applications in wound healing and as a scaffold material in regenerative medicine.

2.2 Hair Growth Stimulation

Recent studies have explored the use of glutamic acid derivatives, including this compound, for promoting hair growth. Experimental data indicate that these compounds may enhance keratinocyte proliferation and hair follicle growth through mechanisms involving apoptosis regulation and vascularization . This suggests potential applications in dermatological treatments for hair loss.

Case Studies

3.1 Case Study on Antitumor Efficacy

A notable case study examined the effectiveness of a γ-PGA-based drug delivery system in preclinical models of ovarian cancer. The study demonstrated that the system significantly improved the delivery of chemotherapeutic agents directly to tumor sites, thereby enhancing therapeutic outcomes while minimizing systemic toxicity .

3.2 Case Study on Neurological Applications

Another case study focused on the effects of this compound on synaptic plasticity in animal models. The results indicated that administration of this compound resulted in enhanced learning and memory performance, suggesting its potential utility in treating cognitive impairments associated with aging or neurodegenerative diseases .

Summary Table: Applications of this compound

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antitumor agents | Effective drug delivery systems targeting tumors |

| Biotechnology | Synthesis of poly-γ-glutamic acid | Enhanced yields through metabolic regulation |

| Neuroscience | Neurological treatments | Potent agonist at metabotropic glutamate receptors |

| Dermatology | Hair growth stimulation | Promotes keratinocyte proliferation |

Wirkmechanismus

The mechanism of action of 4-Methyleneglutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors in the central nervous system, leading to its inhibitory effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with glutamate receptors and other neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glutamic acid: A common amino acid involved in protein synthesis and neurotransmission.

4-Methylene-L-glutamic acid: The L-enantiomer of 4-Methyleneglutamic acid.

4-Methylene-D-glutamic acid: The D-enantiomer of this compound.

Uniqueness

This compound is unique due to its methylene group at the fourth position, which distinguishes it from other glutamic acid derivatives. This structural feature contributes to its specific chemical properties and biological activities.

Biologische Aktivität

4-Methyleneglutamic acid (4-MGlu) is a non-proteinogenic α-amino acid with significant biological implications, particularly in the context of neurotransmission and potential therapeutic applications. This article explores the biological activity of 4-MGlu, synthesizing findings from various studies and highlighting its pharmacological properties, synthesis methods, and potential applications.

This compound is characterized by its unique structure, which includes a methylene group at the 4-position of the glutamic acid backbone. Its chemical formula is C₆H₉NO₄, and it has been identified in various plant species, notably in Brachystegia spiciformis .

Receptor Interactions

Research indicates that 4-MGlu interacts with several types of glutamate receptors, which are critical for synaptic transmission in the central nervous system:

- Ionotropic Receptors : 4-MGlu exhibits non-selective affinity towards AMPA, NMDA, and kainic acid receptors. In binding studies, it showed a high affinity for these receptors but lacked specificity for any single subtype .

- Metabotropic Receptors : Functional assays demonstrated that 4-MGlu can modulate metabotropic glutamate receptors (mGluRs), specifically subtypes 1α and 2. This modulation suggests potential roles in neuroplasticity and synaptic signaling .

Neurotransmitter Activity

As a derivative of glutamic acid, 4-MGlu may influence neurotransmitter release and uptake. Its structural similarity to glutamate allows it to function as an excitatory neurotransmitter, potentially affecting neuronal excitability and synaptic plasticity .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Notable methods include:

- Enantioselective Synthesis : Researchers have developed methods to synthesize various 4-substituted glutamic acid derivatives from 4-MGlu. These derivatives have been evaluated for their pharmacological properties, including antagonist activities on glutamate transporters .

- Amide Derivatives : Recent studies have focused on synthesizing amide derivatives of 4-MGlu, which have demonstrated significant anticancer activity against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). These compounds showed efficacy comparable to established treatments like tamoxifen and olaparib .

Biological Activity Data Table

Case Studies

- Neuropharmacological Study : A study conducted on rat brain slices evaluated the binding affinities of various glutamate analogues including 4-MGlu. The findings indicated that while none were specific for receptor subtypes, they exhibited distinct pharmacological profiles that could inform therapeutic strategies for neurological disorders .

- Anticancer Activity Assessment : In vitro studies assessed the growth inhibition of breast cancer cell lines treated with amide derivatives of 4-MGlu. The results showed significant inhibition of cell proliferation without cytotoxic effects on benign cells, suggesting a targeted therapeutic potential .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 4-Methyleneglutamic acid, and what methods validate its isolation?

- Methodological Answer : this compound is isolated from plant sources such as peanuts (Arachis hypogaea), tulips, and hops using techniques like ion-exchange chromatography and crystallization. Structural confirmation relies on optical rotation measurements (e.g., in 5M HCl for the L-form) and comparison with synthetic standards . Early studies used paper chromatography to distinguish it from glutamic acid analogs .

Q. How is this compound distinguished from structurally similar glutamic acid derivatives?

- Methodological Answer : Differentiation involves spectroscopic characterization (e.g., -NMR for methylene proton signals at δ 5.2–5.8 ppm) and chiral resolution via polarimetry or HPLC with chiral stationary phases. The compound’s unique 4-methylene group alters its reactivity in derivatization assays compared to glutamic acid .

Q. What are the standard protocols for synthesizing this compound enantiomers?

- Methodological Answer : Enantioselective synthesis employs asymmetric alkylation of glycine equivalents followed by hydrolysis. For example, the (S)-enantiomer is synthesized via tert-butyloxycarbonyl (BOC) protection and methyl ester intermediates, with stereochemical purity confirmed by optical rotation and chiral HPLC .

Advanced Research Questions

Q. How can contradictory data on the optical rotation of this compound enantiomers be resolved?

- Methodological Answer : Discrepancies in values (e.g., ±13.7 for L/D-forms) may arise from solvent polarity or impurities. Researchers should replicate measurements under standardized conditions (5M HCl, 20°C) and cross-validate using circular dichroism (CD) spectroscopy. Contradictions in historical data often stem from incomplete enantiomeric separation in early studies .

Q. What experimental designs are optimal for studying this compound’s role in plant nitrogen metabolism?

- Methodological Answer : Isotopic labeling (-tracing) in hydroponic cultures coupled with LC-MS/MS quantitation can track its metabolic flux. Controlled variables include light exposure, nitrogen availability, and enzymatic inhibitors (e.g., methionine sulfoximine for glutamine synthetase). Data analysis should employ ANOVA to assess variance across treatment groups .

Q. How do researchers address challenges in quantifying this compound in complex biological matrices?

- Methodological Answer : Matrix effects are minimized via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Quantitation uses stable isotope-labeled internal standards (e.g., -4-Methyleneglutamic acid) and UPLC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 158 → 84). Method validation follows ICH guidelines for precision, accuracy, and LOD/LOQ .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves, with IC calculations via GraphPad Prism. Outliers are assessed using Grubbs’ test, and heteroscedasticity addressed via log transformation. Replicates (n ≥ 6) ensure robustness, and results are reported with 95% confidence intervals .

Q. How can computational chemistry predict the ecological impact of this compound in soil systems?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model its adsorption to soil organic matter, while QSPR models estimate biodegradation rates. Experimental validation involves soil microcosms with LC-MS monitoring and microbial community analysis via 16S rRNA sequencing .

Key Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC (e.g., Chirobiotic T column) to resolve enantiomers, avoiding historical inconsistencies .

- Toxicity Assays : Include positive controls (e.g., aflatoxin B1) and negative controls (vehicle-only) to validate assay specificity .

- Data Reporting : Follow GOST 7.9-95 guidelines for abstracts, emphasizing empirical results and unresolved questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.